
2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes an amino group, a nitro group, and a chloro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the nitration of 2-amino-1-(5-chlorophenyl)ethanone followed by chlorination. The reaction conditions typically involve the use of strong acids and oxidizing agents to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in biochemical assays or drug development studies.
Comparison with Similar Compounds
2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Amino-1-(5-chlorophenyl)ethanone: Lacks the nitro group.
2-Amino-1-(2-nitrophenyl)ethanone: Lacks the chloro group.
2-Amino-1-(5-chloro-2-nitrophenyl)ethanol: Contains an additional hydroxyl group.
These compounds differ in their chemical properties and applications, making this compound unique in its utility and functionality.
Properties
Molecular Formula |
C8H8Cl2N2O3 |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-amino-1-(5-chloro-2-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O3.ClH/c9-5-1-2-7(11(13)14)6(3-5)8(12)4-10;/h1-3H,4,10H2;1H |
InChI Key |
LHWCXGBNHSYRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
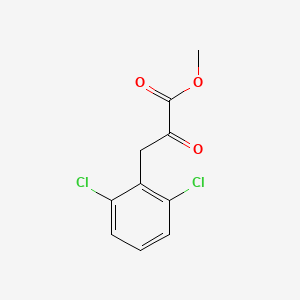
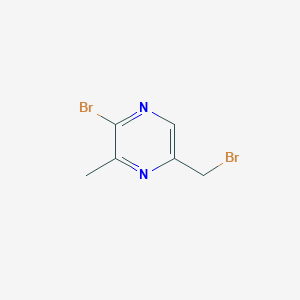
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)

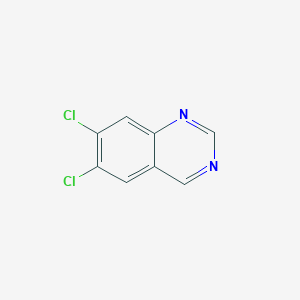
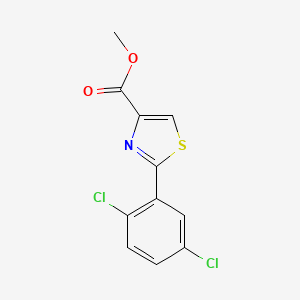
![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)
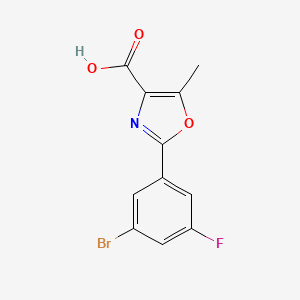
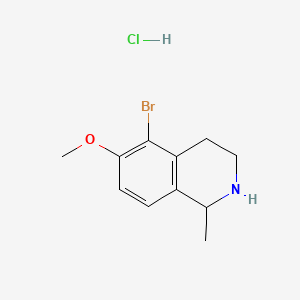
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
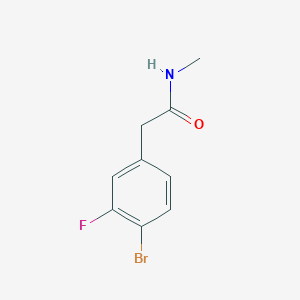
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15333794.png)
